Carboxyaminoimidazole ribotide

Content Navigation

Research pain point: In vitro SAICAR synthetase assays using precursor AIR introduce rate-limiting carboxylation steps and false positives from upstream domain inhibition. Solution: Carboxyaminoimidazole ribotide (CAIR) serves as the direct substrate for SAICAR synthetase (Km ~10 µM), bypassing AIR carboxylase. - Enables isolated kinetic analysis of synthetase activity without bicarbonate dependency. - Eliminates false positives from PAICS AIR carboxylase domain inhibitors. - Cold-stabilized, highly purified salt ensures stable substrate concentrations, essential for reproducible crystallography and cryo-EM studies. Supply chain: Supplied as cold-stabilized sodium salt, desiccated, under argon for maximal stability. Immediate global shipping with dry ice.

CAS Number

Product Name

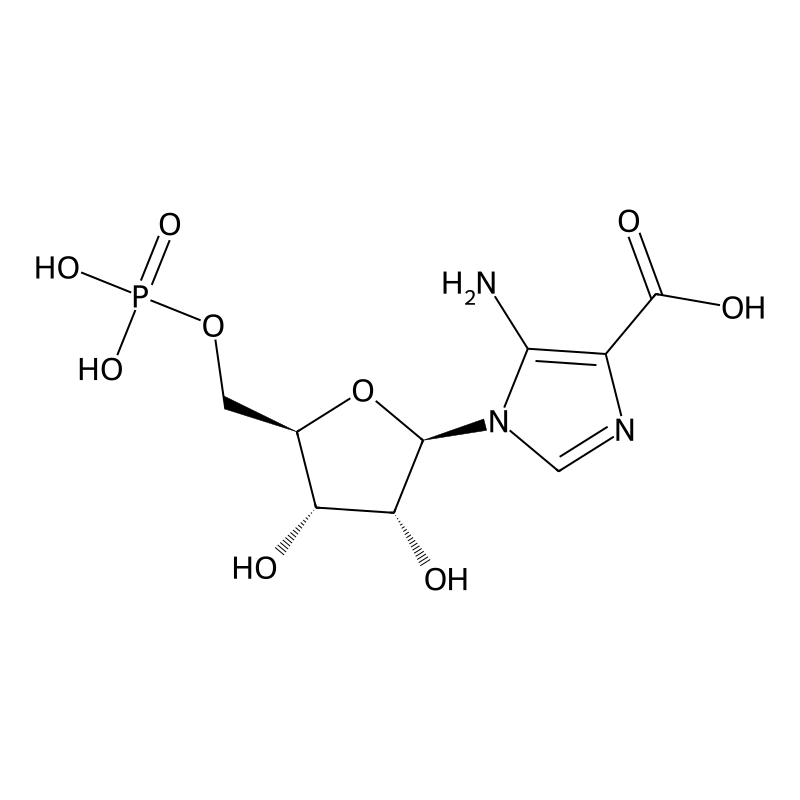

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Saccharomyces cerevisiae.

Purity

Package Size

Carboxyaminoimidazole ribotide (CAIR, CAS 6001-14-5) is a highly specialized intermediate in the de novo purine biosynthesis pathway, functioning as the direct substrate for phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthetase. Structurally characterized by an imidazole ring, a C4 carboxyl group, and a 5-phospho-D-ribosyl moiety, CAIR bridges the gap between aminoimidazole ribotide (AIR) and SAICAR. In commercial and academic procurement, CAIR is sourced as an ultra-pure substrate for in vitro enzyme kinetics, high-throughput inhibitor screening targeting the PAICS bifunctional enzyme, and as an analytical standard for LC-MS/MS metabolomic profiling[REFS-1, REFS-2]. Its primary procurement value lies in its ability to isolate synthetase activity from complex, equilibrium-driven upstream carboxylation steps.

Research Fit

Pathway Context

De novo purine biosynthesis intermediate

Substrate Identity

SAICAR synthetase-specific 4-carboxyl substrate

Stereochemistry

β-anomer required for enzyme recognition

Handling

Light-sensitive; store at −20 °C under nitrogen

Attempting to substitute CAIR with its immediate precursor, AIR, fundamentally compromises assay integrity. Using AIR requires the in situ generation of CAIR via AIR carboxylase, a reaction that demands unphysiologically high bicarbonate concentrations and introduces rate-limiting upstream dependencies that obscure SAICAR synthetase kinetics [1]. Furthermore, substituting with non-phosphorylated carboxyaminoimidazole (CAI) fails because the ribotide moiety is strictly required for active site anchoring; without it, binding affinity drops precipitously. Finally, due to CAIR's inherent chemical instability and propensity for spontaneous decarboxylation back to AIR, utilizing crude cell lysates results in unpredictable substrate concentrations, mandating the procurement of highly purified, cold-stabilized CAIR salts for reproducible data .

Substitution Risk

This Product

CAIR (4-carboxyl)

Native substrate with essential carboxyl group

Similar Intermediate

AICAR (4-carboxamide)

Not a SAICAR synthetase substrate; may yield false-negative results

This Product

β-CAIR anomer

Active stereoisomer recognized by purine enzymes

Stereoisomer

α-CAIR anomer

No inhibitory activity; may cause false-negative assay outcomes

This Product

Purified CAIR (stable)

Stable reagent for in vitro pathway reconstitution

Upstream Intermediate

N5-CAIR (unstable)

Half-life 0.9 min at pH 7.8, 30 °C; may not support reproducible assays

SAICAR Synthetase Substrate Binding

CAIR exhibits a highly specific, low-micromolar binding affinity for SAICAR synthetase, with a measured Km of approximately 10 µM for the E. coli enzyme[1]. In contrast, the upstream precursor AIR has no direct binding affinity for the synthetase active site and cannot be utilized without prior enzymatic conversion. By procuring pure CAIR, researchers can directly saturate the SAICAR synthetase domain, achieving precise initial velocity (V0) measurements without the confounding variables of coupled enzyme systems.

| Evidence Dimension | Michaelis constant (Km) for SAICAR synthetase |

| Target Compound Data | ~10 µM (E. coli enzyme) |

| Comparator Or Baseline | Precursor AIR (No direct affinity) |

| Quantified Difference | Absolute requirement of CAIR for direct synthetase domain binding |

| Conditions | In vitro kinetic assay, purified SAICAR synthetase |

Procuring CAIR is mandatory for isolating the kinetic activity and inhibitor susceptibility of the SAICAR synthetase domain without upstream interference.

Supports SAICAR synthetase substrate identification

S. cerevisiae SAICAR synthetase; in vitro assay

Bicarbonate-Free Assay Design

When relying on the upstream precursor AIR to generate CAIR in situ via PurE, the reaction requires an unphysiologically high bicarbonate (HCO3-) concentration, with the Km for HCO3- reported at 110 mM [1]. Procuring and utilizing pre-synthesized CAIR reduces the assay's bicarbonate requirement to 0 mM. This reduction prevents the severe pH buffering challenges, ionic strength shifts, and artifactual enzyme inhibition associated with maintaining >100 mM bicarbonate in high-throughput screening environments.

| Evidence Dimension | Bicarbonate (HCO3-) concentration required for assay progression |

| Target Compound Data | 0 mM HCO3- required |

| Comparator Or Baseline | AIR + PurE system (requires ~110 mM HCO3- to reach Km) |

| Quantified Difference | 110 mM reduction in required buffer bicarbonate |

| Conditions | In vitro purine biosynthesis coupled assay |

Bypassing the bicarbonate-dependent carboxylation step allows for stable, physiological buffer conditions during large-scale drug screening.

Supports ordered kinetic assay design

E. coli SAICAR synthetase; CAIR binds first

Cold-Chain & Shelf-Life Stability

CAIR is highly susceptible to spontaneous decarboxylation, reverting to AIR if improperly handled. Stability data dictates a strict shelf-life of 6 months when stored at -80°C, which rapidly degrades to a 1-month shelf-life at -20°C . Compared to downstream stable metabolites like AMP or IMP, which can often be stored at -20°C for extended periods, CAIR requires rigorous ultra-low temperature cold chains and nitrogen purging to maintain its structural integrity and prevent the accumulation of the AIR degradation product.

| Evidence Dimension | Reagent shelf-life |

| Target Compound Data | 6 months at -80°C; 1 month at -20°C |

| Comparator Or Baseline | Standard stable purine nucleotides (>12 months at -20°C) |

| Quantified Difference | >11-month reduction in -20°C stability compared to stable analogs |

| Conditions | Lyophilized solid or stock solution, protected from light, under nitrogen |

Buyers must factor in ultra-low temperature shipping and rapid consumption cycles to ensure the substrate does not degrade into AIR prior to use.

Supports purified CAIR procurement rationale

E. coli PurE; Km HCO₃⁻ = 110 mM

PAICS Deficiency Diagnostic Biomarker

In clinical metabolomics, CAIR (detected as its dephosphorylated riboside, CAIr) serves as a critical biomarker for PAICS enzyme deficiency. In affected patients, urinary CAIr accumulates to approximately 40 mmol/mol of creatinine, whereas it remains near undetectable in healthy physiological baselines due to rapid downstream flux [1]. Procuring high-purity CAIR as an analytical standard enables the accurate calibration of LC-MS/MS instruments required to quantify this pathological accumulation.

| Evidence Dimension | Urinary concentration (as CAIr) |

| Target Compound Data | ~40 mmol/mol of creatinine (in PAICS deficiency) |

| Comparator Or Baseline | Healthy physiological baseline (near zero) |

| Quantified Difference | ~40 mmol/mol of creatinine increase |

| Conditions | LC-MS/MS quantification of patient urine samples |

Certified CAIR standards are indispensable for clinical laboratories developing targeted metabolomic panels for rare purinosome defects.

Supports cross-species kinetic comparison

Wheat cv. Leningradka seedling extracts

Supports stereochemical purity validation

In vitro enzyme inhibition assay

PAICS/SAICAR Inhibitor Screening

Because CAIR directly binds the SAICAR synthetase domain (Km ~10 µM) without requiring upstream carboxylation, it is the optimal substrate for screening targeted inhibitors against human PAICS or bacterial PurC. Using CAIR eliminates the risk of false positives that would otherwise arise from compounds inhibiting the upstream AIR carboxylase domain or altering bicarbonate equilibrium [1].

Co-Crystallization & Structural Studies

For X-ray crystallography and cryo-EM studies of purinosome complexes, procuring stable CAIR allows researchers to trap the active, substrate-bound conformation of SAICAR synthetase. This is critical for structure-based drug design, as the binding of CAIR induces specific conformational changes in the enzyme's active site that cannot be replicated by the precursor AIR [1].

LC-MS/MS Metabolomic Flux Analysis

In clinical diagnostics and cancer metabolism research, CAIR is an essential analytical standard. Its procurement enables the absolute quantification of purine pathway bottlenecks, such as the massive accumulation of CAIR (up to 40 mmol/mol creatinine) observed in PAICS deficiency or in tumors subjected to novel anti-metabolite therapies [2].

Application Fit

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types